5-[(4-chlorophenyl)amino]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Description
5-[(4-Chlorophenyl)amino]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide (CAS: 1207057-21-3) is a triazole-based small molecule with a molecular formula of C₁₆H₁₄ClN₅OS and a molecular weight of 359.84 g/mol. The compound features a 1,2,3-triazole core substituted at position 4 with a carboxamide group linked to a 3-(methylsulfanyl)phenyl moiety and at position 5 with a (4-chlorophenyl)amino group.
Properties
Molecular Formula |
C16H14ClN5OS |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
5-(4-chloroanilino)-N-(3-methylsulfanylphenyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H14ClN5OS/c1-24-13-4-2-3-12(9-13)19-16(23)14-15(21-22-20-14)18-11-7-5-10(17)6-8-11/h2-9H,1H3,(H,19,23)(H2,18,20,21,22) |
InChI Key |
RUEFZDAMRRWMAB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenyl)amino]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method starts with the reaction of 4-chloroaniline with 3-(methylsulfanyl)benzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to a cyclization reaction with sodium azide to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[(4-chlorophenyl)amino]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
5-[(4-chlorophenyl)amino]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential as an anticancer and anti-inflammatory agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenyl)amino]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, inhibiting their activity. The chlorophenyl and methylsulfanyl groups can enhance the compound’s binding affinity and selectivity for these targets. This compound may also interfere with cellular pathways involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazole carboxamides are a versatile class of compounds with diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. Below is a detailed comparison of the target compound with structurally analogous molecules, focusing on structural variations, physicochemical properties, and reported activities.
Structural and Physicochemical Comparisons
Biological Activity
The compound 5-[(4-chlorophenyl)amino]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse sources.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a triazole ring, a carboxamide group, and substituents that may influence its biological activity. The compound's IUPAC name is 5-[(4-chlorophenyl)amino]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide .
Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of the triazole ring through cycloaddition reactions. Various synthetic routes have been documented in literature, emphasizing the importance of optimizing conditions to enhance yield and purity.
Antiviral Activity
Recent studies have highlighted the antiviral properties of triazole derivatives. For instance, compounds similar to 5-[(4-chlorophenyl)amino]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide have shown efficacy against viral infections such as the Tobacco Mosaic Virus (TMV). In bioassays, certain derivatives exhibited approximately 50% inhibition of TMV, indicating their potential as antiviral agents .
Anticancer Properties
Triazole derivatives are also being investigated for their anticancer activities. Research indicates that modifications in the triazole structure can lead to significant cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that specific substitutions on the triazole ring can enhance the compound's ability to inhibit cancer cell proliferation .
Case Studies
| Study | Compound | Activity | Results |
|---|---|---|---|
| Study 1 | Triazole Derivative | Antiviral | 50% inhibition of TMV |
| Study 2 | Triazole Derivative | Anticancer | Significant cytotoxicity against cancer cell lines |
The biological activity of 5-[(4-chlorophenyl)amino]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is thought to involve multiple mechanisms:
- Inhibition of Viral Replication : By interfering with viral enzymes or pathways essential for replication.
- Induction of Apoptosis in Cancer Cells : Triggering programmed cell death through various signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
